molecular formula C12H16N2 B3100173 1-Phenyl-1,6-diazaspiro[3.4]octane CAS No. 1363382-01-7

1-Phenyl-1,6-diazaspiro[3.4]octane

Cat. No. B3100173
CAS RN: 1363382-01-7
M. Wt: 188.27 g/mol
InChI Key: XOLOTIMGFFYJOK-UHFFFAOYSA-N
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Description

1-Phenyl-1,6-diazaspiro[3.4]octane is a chemical compound . It is used in various fields such as pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, 1-Phenyl-3,5-pyrazolidinedione condenses readily with carbonyl compounds in refluxing dioxane or glacial acetic acid to yield 4-alkylidene (arylidene)-1-phenyl-3,5-pyrazolidinediones . The exocyclic olefinic bond at position 4 in these derivatives is highly reactive towards oxidation using hydrogen peroxide in alkaline medium to give 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex and specific. The structure of the compounds was elucidated using elemental analysis, mass spectrometry, IR and, particularly, NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of this compound are diverse and depend on the type of the diazaspiro compound and/or the nucleophile used . The resulting products from these reactions can be reactive intermediates due to the highly strained spirooxirane ring .

Scientific Research Applications

Antitubercular Applications

The compound has been used in the development of potent antitubercular leads . A small set of twelve compounds was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block, exploring diverse variants of the molecular periphery, including various azole substituents . As a result, a remarkably potent antitubercular lead displaying a minimal inhibitory concentration of less than 0.4 mg/mL was identified .

Hepatitis B Capsid Protein Inhibitor

The compound has been reported as a hepatitis B capsid protein inhibitor . This application is significant in the field of virology and could potentially contribute to the development of new antiviral drugs.

Menin-MLL1 Interaction Inhibitor

The compound has been used as a menin-MLL1 interaction inhibitor for the treatment of cancer . This application is particularly important in the field of oncology, as it could potentially lead to the development of new cancer therapies.

MAP and PI3K Signaling Modulator

The compound has been reported as a MAP and PI3K signaling modulator . This application is significant in the field of cell biology and could potentially contribute to the understanding of cell signaling pathways and the development of new therapeutic strategies.

Selective Dopamine D3 Receptor Antagonist

The compound has been used as a selective dopamine D3 receptor antagonist . This application is particularly important in the field of neuroscience, as it could potentially lead to the development of new treatments for neurological disorders.

VDAC1 Inhibitors for the Treatment of Diabetes

The compound has been reported as a VDAC1 inhibitor for the treatment of diabetes . This application is significant in the field of endocrinology and could potentially contribute to the development of new treatments for diabetes.

Future Directions

1-Phenyl-1,6-diazaspiro[3.4]octane has potential applications in various fields. For instance, a study has identified a potent nitrofuran antitubercular lead from a small set of twelve compounds of a nitrofuran carboxamide chemotype that was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . This suggests that this compound and its derivatives could be further explored for their potential applications in medicinal chemistry.

properties

IUPAC Name

1-phenyl-1,7-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)14-9-7-12(14)6-8-13-10-12/h1-5,13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLOTIMGFFYJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290515
Record name 1,6-Diazaspiro[3.4]octane, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363382-01-7
Record name 1,6-Diazaspiro[3.4]octane, 1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diazaspiro[3.4]octane, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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